molecular formula C8H8BrClO2 B6299386 1-Bromo-4-chloro-2-(methoxymethoxy)benzene CAS No. 2153526-95-3

1-Bromo-4-chloro-2-(methoxymethoxy)benzene

Cat. No.: B6299386
CAS No.: 2153526-95-3
M. Wt: 251.50 g/mol
InChI Key: VJJLJERTYDDSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-chloro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a methoxymethoxy group

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), solvents like ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).

Scientific Research Applications

1-Bromo-4-chloro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: It serves as a building block in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: This compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The methoxymethoxy group can act as a protecting group, preventing unwanted reactions during multi-step synthesis processes .

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(methoxymethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound in various chemical syntheses.

Properties

IUPAC Name

1-bromo-4-chloro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJLJERTYDDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.